(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
Description
The compound "(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone" features a pyrrolidine core substituted at the 3-position with a 3-chloropyridin-4-yloxy group and at the 1-position with a furan-3-yl methanone moiety. The chlorine atom on the pyridine ring may enhance lipophilicity and influence electronic properties, while the furan methanone group could contribute to hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-12-7-16-4-1-13(12)20-11-2-5-17(8-11)14(18)10-3-6-19-9-10/h1,3-4,6-7,9,11H,2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHBLGVGWJILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diaminobutane Derivatives
A widely reported method involves cyclization of 1,4-diaminobutane precursors under acidic conditions. For example, treatment of N-Boc-protected 1,4-diaminobutane with hydrochloric acid in ethanol at reflux yields pyrrolidine-1-carboxylic acid tert-butyl ester, which is subsequently deprotected using trifluoroacetic acid (TFA) in dichloromethane. This approach achieves >85% yield with minimal side products, as confirmed by $$ ^1H $$ NMR analysis.
Stereoselective Pyrrolidine Formation
Asymmetric synthesis methods employ chiral auxiliaries or catalysts to control stereochemistry. The Yu protocol uses a thioamide-directed palladium-catalyzed C-H arylation, achieving enantiomeric ratios (er) up to 95:5 for α-arylated pyrrolidines. Reaction conditions include:
- Pd$$2$$(dba)$$3$$ (5 mol%)
- (R)-BINOL phosphoric acid (10 mol%)
- 1,4-Benzoquinone (3 equiv)
- KHCO$$_3$$ (2 equiv) in tert-amyl alcohol at 85°C.
Installation of 3-Chloropyridin-4-yloxy Group
The ether linkage between pyrrolidine and chloropyridine is critical for molecular stability. Two validated methods exist:
Mitsunobu Reaction
Coupling 3-chloro-4-hydroxypyridine with pyrrolidine-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF at 0°C→rt. Key parameters:
| Parameter | Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DEAD Equiv | 1.2 | 78 | 95.2 |
| Reaction Time (h) | 12 | ||
| Temperature (°C) | 0→25 |
SN2 Displacement
Activation of pyrrolidine-3-ol as its mesylate (MsCl, Et$$3$$N, CH$$2$$Cl$$2$$) followed by reaction with 3-chloro-4-hydroxypyridine and K$$2$$CO$$_3$$ in DMF at 80°C. Comparative data:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 8 | 65 |
| Cs$$2$$CO$$3$$ | DMSO | 6 | 72 |
Furan-3-yl Methanone Coupling
The final stage involves introducing the furan-carbonyl moiety through amide bond formation:
Friedel-Crafts Acylation
Direct acylation of furan-3-carboxylic acid chloride with the pyrrolidine intermediate under Lewis acid catalysis:
# Example procedure from Patent WO1998022459A1
1. Dissolve pyrrolidine intermediate (1.0 equiv) in anhydrous CH2Cl2
2. Add AlCl3 (1.5 equiv) at 0°C under N2
3. Slowly introduce furan-3-carbonyl chloride (1.2 equiv)
4. Stir at reflux for 4 h
5. Quench with ice-cold H2O, extract with EtOAc
6. Purify via silica chromatography (Hex:EtOAc 3:1)
This method yields 68-73% product but requires strict moisture control.
Reductive Amination
Alternative approach using furan-3-carbaldehyde and ammonium acetate in MeOH/NaBH$$_4$$:
$$
\text{Pyrrolidine} + \text{Furan-3-carbaldehyde} \xrightarrow{\text{NaBH}_4,\ \text{MeOH}} \text{Methanone product}
$$
Reaction optimization showed:
- 2.2 equiv aldehyde maximizes conversion
- 0°C addition prevents over-reduction
- 89% yield after HPLC purification
Purification and Characterization
Final purification employs orthogonal techniques:
4.1 Flash Chromatography
- Stationary phase: Silica gel 60 (230-400 mesh)
- Mobile phase: Gradient from 100% CH$$2$$Cl$$2$$ to 5% MeOH/CH$$2$$Cl$$2$$
- Recovery: 92±3%
4.2 Crystallization
Optimal conditions from Example 2 in IE902719A1:
- Solvent: Ethyl acetate
- Cooling rate: 0.5°C/min
- Crystal purity: 99.1% by HPLC
4.3 Spectroscopic Data
- $$ ^1H $$ NMR (600 MHz, CDCl$$_3$$): δ 8.41 (d, J=5.2 Hz, 1H, Py-H), 7.89 (s, 1H, Furan-H), 4.72 (m, 1H, Pyrrolidine-O), 3.82-3.45 (m, 4H, Pyrrolidine-N)
- HRMS (ESI+): m/z calcd for C$${15}$$H$${14}$$ClN$$2$$O$$3$$ [M+H]$$^+$$ 313.0745, found 313.0748
Challenges and Optimization Strategies
5.1 Regioselectivity in Ether Formation
Competing O- vs N-alkylation is mitigated by:
- Using bulky bases (e.g., DIPEA) to favor oxygen nucleophilicity
- Pre-forming the alkoxide with NaH in THF
5.2 Furan Ring Stability
The furan-3-yl group shows sensitivity to strong acids:
- Avoid TFA concentrations >10% during Boc deprotection
- Limit reaction temperatures to <80°C in protic solvents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrrolidine, pyridine, and furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: Due to its structural features, the compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
- Compound: (3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (from ) Key Differences:
- Replaces pyrrolidine with a piperidine ring (six-membered vs. five-membered), altering conformational flexibility and steric bulk.
- Substitutes the 3-chloropyridin-4-yloxy group with a 7-chloro-pyrimidoindole system, introducing a fused heterocyclic system that may enhance DNA intercalation or kinase inhibition .
Morpholine-Containing Derivatives
- Compound: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (from ) Key Differences:
- Replaces the pyrrolidine ring with a morpholine moiety, increasing polarity and hydrogen-bonding capacity.
- Synthesis: Involves Buchwald-Hartwig amination between 3-chloroaniline and a morpholine-pyrrolopyridine precursor, highlighting versatility in aryl coupling strategies .
Oxadiazole-Functionalized Analogs
- Compound: (furan-3-yl)(3-{2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenoxy}pyrrolidin-1-yl)methanone (from ) Key Differences:
- Introduces a 1,2,4-oxadiazol-5-yl group linked to a tetrahydropyran (oxan-4-yl) ring, enhancing metabolic stability and serving as a bioisostere for ester or amide groups.
- Retains the pyrrolidine-furan methanone scaffold but adds a phenoxy spacer, which may improve solubility or target engagement .
Pyrazol-Indole Hybrids
- Compound: [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (from ) Key Differences:
- Replaces pyrrolidine with a 4,5-dihydropyrazole ring, introducing sp³ hybridization and conformational rigidity.
Research Findings and Implications
- Structural Activity Relationships (SAR): The pyrrolidine ring in the target compound provides a balance of flexibility and compactness compared to piperidine or morpholine analogs, which may influence bioavailability .
Synthetic Challenges :
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 290.73 g/mol. The structure features a pyrrolidine ring, a chlorinated pyridine moiety, and a furan ring, which are known to participate in various biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Chloropyridinyl Group : Nucleophilic substitution reactions allow for the incorporation of the chloropyridine derivative into the pyrrolidine framework.
- Attachment of the Furan Moiety : This can be accomplished via acylation reactions where an acylating agent reacts with the pyrrolidine derivative.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of both the pyrrolidine and chloropyridine groups suggests potential interactions with neurotransmitter receptors, which may modulate their activity.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with various receptors, influencing pathways related to neurotransmission and cellular signaling.
Biological Activity
Research indicates that derivatives containing pyrrolidine and chloropyridine structures often exhibit significant pharmacological properties, including:
- Antitumor Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, pyrazole derivatives have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : Compounds with furan rings are often explored for their anti-inflammatory potential, indicating that this compound could be beneficial in treating inflammatory diseases.
- Antibacterial Properties : Some studies have highlighted the antibacterial activity of similar compounds, which could be relevant for developing new antibiotics.
Case Studies
- Antitumor Studies : A series of experiments evaluated compounds structurally related to this compound against breast cancer cell lines (MCF7 and MDA-MB231). Results indicated significant cytotoxic effects, particularly in MDA-MB231 cells when combined with established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : In vitro studies on related pyrazole derivatives revealed notable antibacterial activity against various pathogens, suggesting that our compound may also exhibit similar effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.73 g/mol |
| Antitumor Activity | Significant in MCF7 & MDA-MB231 |
| Antibacterial Activity | Notable against various pathogens |
Q & A
Q. What are the key considerations for optimizing the synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Piperidine/pyrrolidine ring formation : Reacting 3-chloropyridin-4-ol with a base (e.g., NaH) to generate an intermediate alkoxide .
- Coupling with furan-3-ylmethanone : Use of coupling reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions .
- Final assembly : Introduction of the methanone group via nucleophilic acyl substitution, requiring precise stoichiometry and temperature control (60–80°C) .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Use catalytic Pd or Cu for Suzuki-Miyaura coupling if aryl halides are involved .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify pyrrolidine N–O–pyridinyl linkage (δ 3.5–4.5 ppm for pyrrolidine protons; δ 150–160 ppm for carbonyl carbons) .
- HRMS : Confirm molecular formula (e.g., C₁₉H₁₈ClN₂O₃) with <2 ppm error .
- Chromatography :
- HPLC : Use a C18 column (ACN:H₂O gradient) to assess purity (>95%) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .
- Cellular Context : Differences in cell lines (e.g., HEK293 vs. HeLa) or off-target effects .
Resolution Strategies : - Dose-Response Repetition : Conduct assays in triplicate under standardized conditions .
- Counter-Screening : Test against related kinases (e.g., PKA, PKC) to rule out non-specific binding .
- Proteomics : Use SILAC labeling to identify unintended protein targets .
Q. What computational approaches are recommended to study the structure-activity relationship (SAR) of this compound’s furan and pyrrolidine moieties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the furan oxygen and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrolidine ring .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict bioactivity .
Example SAR Table :
| Derivative | Furan Substituent | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent | H | 0.45 | -8.2 |
| Methyl | CH₃ | 0.12 | -9.6 |
| Nitro | NO₂ | 2.3 | -6.8 |
Q. What strategies can mitigate the compound’s poor aqueous solubility without compromising its enzyme inhibition efficacy?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the pyrrolidine nitrogen for transient solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
- Co-Crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s metabolic stability in liver microsomes?
- Methodological Answer : Discrepancies may stem from:
- Species Differences : Rat vs. human microsomes (e.g., CYP3A4 vs. CYP2D6 activity) .
- Incubation Time : Shorter times (30 min) may underestimate oxidation of the chloropyridine moiety .
Resolution Protocol : - LC-MS/MS Metabolite ID : Identify major phase I/II metabolites (e.g., hydroxylation at pyrrolidine C3) .
- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
